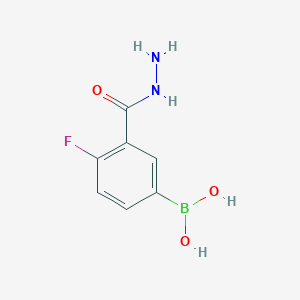
(4-Fluoro-3-(hydrazinecarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is a chemical compound with a unique structure that combines a benzoic acid core with boron, fluorine, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Boronylation: The brominated intermediate undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boron group.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the hydrazide group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It may be used in the production of advanced materials, such as polymers or catalysts, due to its unique functional groups.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron and fluorine groups can enhance binding affinity and specificity, while the hydrazide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-borono-benzoic acid and 2-fluoro-benzoic acid share structural similarities but lack the hydrazide group.
Hydrazides: Compounds such as isonicotinic acid hydrazide (isoniazid) are similar in having the hydrazide functional group but differ in the rest of the structure.
Uniqueness
Benzoic acid, 5-borono-2-fluoro-, 1-hydrazide (9CI) is unique due to the combination of boron, fluorine, and hydrazide groups on a benzoic acid core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
874219-61-1 |
|---|---|
Molecular Formula |
C7H8BFN2O3 |
Molecular Weight |
197.96 g/mol |
IUPAC Name |
[4-fluoro-3-(hydrazinecarbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-1-4(8(13)14)3-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) |
InChI Key |
GLDUSEBWZUQBQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



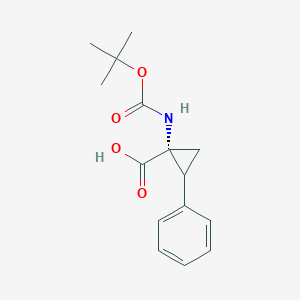

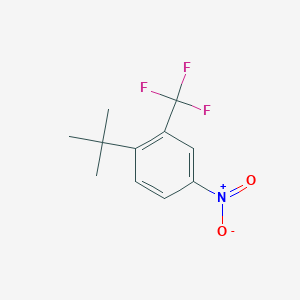
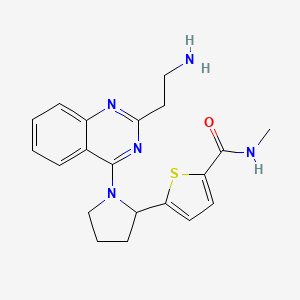
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
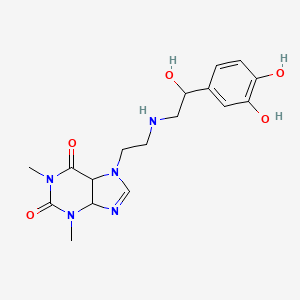
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)

![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
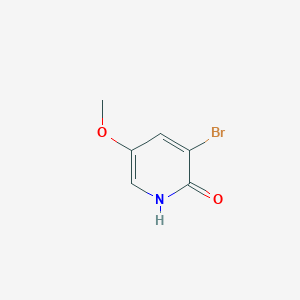
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
